molecular formula C6H6F2N2O B2508227 2-(2,2-Difluoroethoxy)pyrazine CAS No. 2198503-31-8

2-(2,2-Difluoroethoxy)pyrazine

Cat. No. B2508227
M. Wt: 160.124
InChI Key: IYKHOVSLLXVZRW-UHFFFAOYSA-N
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Description

The compound 2-(2,2-Difluoroethoxy)pyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure that includes a six-membered ring with two nitrogen atoms opposite each other. The specific compound of interest is not directly studied in the provided papers, but related compounds and their properties can offer insights into its potential characteristics.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves nucleophilic substitution reactions and cyclocondensation processes. For instance, the synthesis of 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine was achieved through a three-step process starting from 3,4-diaminofurazan, which included a significant nucleophilic substitution reaction catalyzed by trisodium phosphate dodecahydrate . Similarly, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives was performed using a two-fold reaction under standard Sonogashira conditions . These methods could potentially be adapted for the synthesis of 2-(2,2-Difluoroethoxy)pyrazine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using techniques such as X-ray diffraction, as was done for 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine . Quantum chemical calculations can also provide insights into the electronic structure, as seen in the study of 2,5-di(aryleneethynyl)pyrazine derivatives . These methods could be used to analyze the molecular structure of 2-(2,2-Difluoroethoxy)pyrazine to understand its geometry and electronic properties.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cyclotetramerisation and reactions with nucleophiles. For example, aryloxy- and arylalkyloxy-substituted pyrazine dicarbonitriles were synthesized and subjected to cyclotetramerisation to form metal pyrazinoporphyrazines . Additionally, reactions of 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles led to the transformation of the trifluoromethyl group to amide and amidine groups . These reactions could be relevant to the chemical behavior of 2-(2,2-Difluoroethoxy)pyrazine when interacting with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be characterized using techniques such as differential scanning calorimetry (DSC) and powder-X-ray-diffraction (PXRD) . The optoelectronic properties of these compounds can be studied through cyclic voltammetry and photoluminescence profiles . For instance, the study of 2,5-di(aryleneethynyl)pyrazine derivatives revealed their electron-transporting properties and potential use in light-emitting devices . These methods could be applied to determine the physical and chemical properties of 2-(2,2-Difluoroethoxy)pyrazine, including its thermal stability, melting point, and energetic properties.

Scientific Research Applications

Crystal Engineering and Microbiological Activity

Pyrazine derivatives have been studied for their structural characteristics and potential in crystal engineering, as well as their microbiological activity. For instance, pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide, has been crystallized and analyzed for its intermolecular interactions, thermal decomposition, electrochemical behavior, and complexometric properties against selected metal ions. Its antimicrobial activity was also evaluated, showing promise for pharmaceutical applications (Chylewska et al., 2016).

Conductivity and Redox Chemistry

Research into microporous metal−organic frameworks (MOFs) containing pyrazine derivatives has demonstrated their p-type semiconductivity, optical bandgap, and redox activity. These properties are enhanced by doping, significantly increasing their conductivity while maintaining porosity, making them suitable for various applications in materials science (Kobayashi et al., 2010).

Noncentrosymmetric Solids Design

The design of noncentrosymmetric solids, crucial for materials with nonlinear optical properties, benefits from the study of pyrazine derivatives. The packing of helical metal-oxyfluoride chains in certain pyrazine-based compounds illustrates a new principle for creating such materials, highlighting the role of small organic ligands in achieving acentric packing of inorganic helices (Maggard et al., 2001).

Synthesis and Characterization for Light-Emitting Applications

Novel light-emitting copolymers, incorporating pyrazine derivatives as acceptor segments, have been developed for optoelectronic applications. These polymers exhibit significant solvatochromism and aggregation-induced emission features, suggesting efficient intramolecular charge transfer and potential for full-color emission tuning (Wu et al., 2006).

Corrosion Inhibition Performance

Pyrazine derivatives have also been evaluated for their corrosion inhibition performance on steel, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the adsorption properties of these compounds, potentially leading to improved corrosion inhibitors (Obot & Gasem, 2014).

Catalytic Applications in Organic Synthesis

Furthermore, pyrazine derivatives have been utilized as catalysts in the synthesis of biologically relevant compounds. For example, chitosan-immobilized ionic liquids containing pyrazine units have catalyzed the synthesis of pyrazine derivatives, demonstrating high yield, short reaction times, and recyclability (Khan et al., 2019).

Future Directions

Pyrrolopyrazine derivatives, including 2-(2,2-Difluoroethoxy)pyrazine, have a wide range of biological activities and are an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-(2,2-difluoroethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-3-9-1-2-10-6/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKHOVSLLXVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)pyrazine

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